Constitutional Isomerism: 2,3,5,6-Substitution Pattern Creates Four Chiral Centers vs. Zero in the 2,2,6,6-Isomer
The target compound (CAS 54458-60-5) possesses four sp³-hybridized ring carbons each bearing a methyl substituent, generating four stereogenic centers and enabling a defined stereochemical environment . In contrast, the 2,2,6,6-tetramethyl isomer (CAS 1197-66-6) features gem-dimethyl groups at positions 2 and 6, yielding zero chiral centers—the molecule is achiral [1]. The 3,3,5,5-tetramethyl isomer (CAS 89050-76-0) similarly bears gem-dimethyl groups adjacent to the carbonyl, also resulting in an achiral structure [2]. This stereochemical distinction is not cosmetic: for applications requiring chiral induction, diastereoselective transformations, or the construction of enantiopure tetrahydropyran-containing scaffolds, only the 2,3,5,6-substitution pattern provides the requisite stereochemical complexity [3].
| Evidence Dimension | Number of stereogenic (chiral) centers in the tetrahydropyran ring |
|---|---|
| Target Compound Data | 4 chiral centers (C2, C3, C5, C6 each sp³-hybridized with four different substituents including H and CH₃) |
| Comparator Or Baseline | 2,2,6,6-isomer (CAS 1197-66-6): 0 chiral centers (gem-dimethyl at C2 and C6). 3,3,5,5-isomer (CAS 89050-76-0): 0 chiral centers (gem-dimethyl at C3 and C5). |
| Quantified Difference | 4 vs. 0 stereogenic centers; target is the only tetramethyltetrahydropyran-4-one constitutional isomer that is intrinsically chiral |
| Conditions | Structural analysis based on IUPAC nomenclature, SMILES notation, and InChI descriptors from authoritative chemical databases |
Why This Matters
For procurement decisions in stereoselective synthesis programs, the presence of four chiral centers directly enables diastereomeric differentiation that the achiral 2,2,6,6- and 3,3,5,5-isomers cannot provide, making the target compound the mandatory choice when stereochemical complexity is a design requirement.
- [1] PubChem. 2,2,6,6-Tetramethyloxan-4-one (CAS 1197-66-6). SMILES: CC1(CC(=O)CC(O1)(C)C)C; no chiral centers present. View Source
- [2] SpectraBase. 4H-Pyran-4-one, tetrahydro-3,3,5,5-tetramethyl- (CAS 89050-76-0). Gem-dimethyl groups at C3 and C5 positions. View Source
- [3] Fuwa, H.; Noguchi, T.; Noto, K.; Sasaki, M. Tandem catalysis in domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization: concise synthesis of 2,6-cis-substituted tetrahydropyran derivatives. Organic & Biomolecular Chemistry, 2012. Demonstrating the value of stereochemically defined tetrahydropyran scaffolds. View Source
